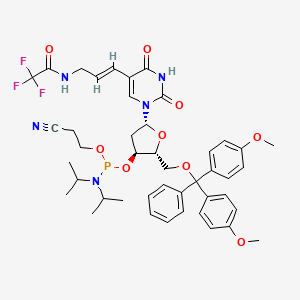

5-Aminoallyl-dU CEP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Aminoallyl-dU CEP is a compound that allows the introduction of a 5-aminoallyl-dU residue into oligonucleotides for the purpose of post-synthetic labeling by acylation . It is extensively utilized for the research and development of modified nucleoside analogs .

Synthesis Analysis

The introduction of a 5-aminoallyl-dU amino modifier into oligonucleotides initially involved the methyl phosphoramidite . Later, 5-Aminoallyl-dU CEP, employing a 2-cyanoethyl phosphoramidite, was reported . Oligonucleotides containing 5-aminoallyl-dU residues were deprotected with concentrated ammonium hydroxide at 55 °C overnight .Molecular Structure Analysis

The molecular formula of 5-Aminoallyl-dU CEP is C44H51F3N5O9P . It has a molecular weight of 881.87 .Chemical Reactions Analysis

The compound is used to introduce a 5-aminoallyl-deoxyuridine residue into oligonucleotides for the purpose of post-synthetic labeling by acylation . The pKa of the protonated form of the amino group of 5-aminoallyl-dU is expected to be 9.7 based on studies on the free nucleoside .Physical And Chemical Properties Analysis

The pKa of the protonated form of the amino group of 5-aminoallyl-dU is expected to be 9.7 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

SELEX Process Compatibility : 5-Aminoallyl-2'-fluoro-dUTP and 5-aminoallyl-UTP have been tested for suitability in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process. These aminomodified nucleoside triphosphates are compatible with the enzymatic steps required for SELEX and maintain strict Watson-Crick base pairing. This makes them useful for introducing additional functionalities to RNA libraries (Schoetzau et al., 2003).

Efficient Synthesis Method : A palladium-catalyzed synthesis method for 5-(3-aminoallyl)-2'-deoxyuridine-5'-O-triphosphate (AA-dUTP) has been developed. This method involves regioselective iodination of nucleoside triphosphate followed by Heck coupling with allylamine, providing a high-purity product without the use of toxic mercuric reagents (Shanmugasundaram et al., 2017).

DNA Triple Helix Recognition : 5-Amino-dU, when placed in the central strand of a DNA triple helix, can recognize all four bases (A, G, C, and T) in the third strand with selectivity based on the orientation of the third strand (Rana & Ganesh, 1999).

Protein-DNA Complex Footprinting : 5-Amino-2'-deoxyuridine 5'-triphosphate has been used as an analogue of deoxythymidine triphosphate in high-resolution footprinting of protein-DNA complexes. This analogue is a substrate of Taq DNA polymerase and undergoes selective chemical reaction with permanganate (Storek et al., 2002).

Electrochemical Detection of DNA : Deoxyuridine triphosphates modified with tyrosine or tryptophan aromatic groups, including 5-aminoallyl-2'-deoxyuridine-5'-triphosphate, have been studied for the direct electrochemical detection of double-stranded DNA. These modifications demonstrate novel oxidation peaks and can be incorporated into DNA fragments for detection (Suprun et al., 2020).

Safety and Hazards

In case of inhalation, skin contact, or eye contact, it is recommended to move to fresh air, wash skin with soap and water, and immediately flush eyes with water for at least 15 minutes, respectively . If ingested, it is advised to rinse the mouth with water and consult a physician . It is also recommended to avoid raising and breathing dust, provide adequate ventilation, and wear a NIOSH approved self-contained breathing apparatus and appropriate personal protection (safety goggles, heavy rubber gloves, and rubber boots) if conditions warrant .

- Cook, A. F.; Vuocolo, E.; Brakel, C. L. Nucleic Acids Res. 1988, 16, 4077-4095 .

- Lermer, L.; Yoann, R.; Ting, R.; Perrin, D. M. J. Am. Chem. Soc. 2002, 124, 9960-9961 .

- Brazier, J. A.; Shibata, T.; Townsley, J.; Taylor, B. F.; Frary, E.; Williams, N. H.; Williams, D. M. Nucl. Acids Res. 2005, 33, 1362-1371 .

Propriétés

IUPAC Name |

N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H51F3N5O9P/c1-29(2)52(30(3)4)62(59-25-11-23-48)61-37-26-39(51-27-31(40(53)50-42(51)55)12-10-24-49-41(54)44(45,46)47)60-38(37)28-58-43(32-13-8-7-9-14-32,33-15-19-35(56-5)20-16-33)34-17-21-36(57-6)22-18-34/h7-10,12-22,27,29-30,37-39H,11,24-26,28H2,1-6H3,(H,49,54)(H,50,53,55)/b12-10+/t37-,38+,39+,62?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBARYSWSAVXEHP-CVHHHLGISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C=CCNC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)/C=C/CNC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H51F3N5O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminoallyl-dU CEP | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-Hydroxy-1-propyn-1-yl)phenyl]acetamide](/img/structure/B585590.png)

![9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol-d4](/img/structure/B585610.png)

![Ethyl 2-[(ethoxycarbonyl)amino]ethoxycarbamate](/img/structure/B585613.png)